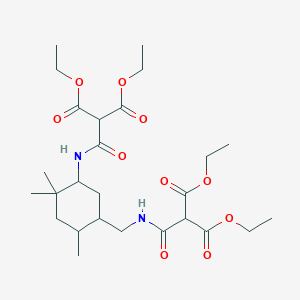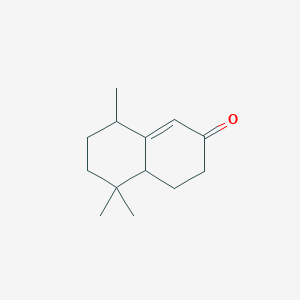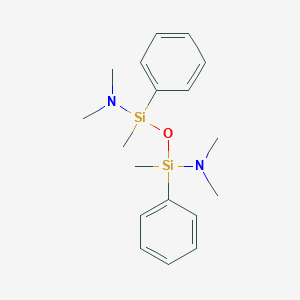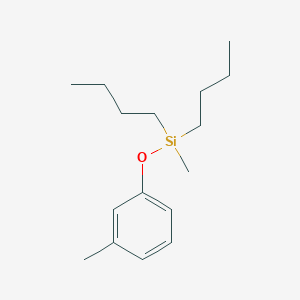
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is a complex organic compound with the molecular formula C25H30N2O13. This compound is known for its unique structure, which includes multiple ester and amide functional groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with ethyl chloroformate to form an intermediate, which is then reacted with 3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its ester and amide groups allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
- Diethyl 2-([(1R)-2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl]cyclobutyl]methyl)malonate
Uniqueness
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is unique due to its specific structural features, such as the presence of multiple ester and amide groups, which confer distinct reactivity and interaction profiles. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58873-16-8 |
|---|---|
Molekularformel |
C26H42N2O10 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
diethyl 2-[[5-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]-2,4,4-trimethylcyclohexyl]methylcarbamoyl]propanedioate |
InChI |
InChI=1S/C26H42N2O10/c1-8-35-22(31)18(23(32)36-9-2)20(29)27-14-16-12-17(26(6,7)13-15(16)5)28-21(30)19(24(33)37-10-3)25(34)38-11-4/h15-19H,8-14H2,1-7H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
XVOSOGKEEMBJPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)NCC1CC(C(CC1C)(C)C)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)




![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)



